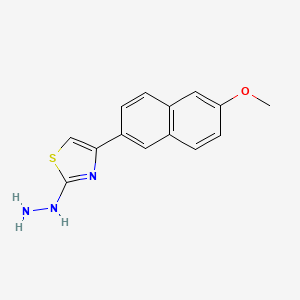

2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole

CAS No.:

Cat. No.: VC15911736

Molecular Formula: C14H13N3OS

Molecular Weight: 271.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13N3OS |

|---|---|

| Molecular Weight | 271.34 g/mol |

| IUPAC Name | [4-(6-methoxynaphthalen-2-yl)-1,3-thiazol-2-yl]hydrazine |

| Standard InChI | InChI=1S/C14H13N3OS/c1-18-12-5-4-9-6-11(3-2-10(9)7-12)13-8-19-14(16-13)17-15/h2-8H,15H2,1H3,(H,16,17) |

| Standard InChI Key | CWNAQJOXVIYIKX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C3=CSC(=N3)NN |

Introduction

Chemical Identification and Structural Features

Molecular Architecture

The IUPAC name [4-(6-methoxynaphthalen-2-yl)-1,3-thiazol-2-yl]hydrazine reflects its three primary components:

-

Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

-

Hydrazinyl group: A -NH-NH₂ substituent at position 2 of the thiazole ring, enabling hydrogen bonding and coordination chemistry.

-

6-Methoxynaphthalen-2-yl moiety: A bicyclic aromatic system with a methoxy group at position 6, contributing to hydrophobic interactions and π-stacking.

The canonical SMILES notation COC1=CC2=C(C=C1)C=C(C=C2)C3=CSC(=N3)NN provides a precise topological representation, while the InChIKey CWNAQJOXVIYIKX-UHFFFAOYSA-N facilitates database searches and computational studies.

Physicochemical Properties

Table 1 summarizes key physicochemical parameters derived from experimental and computational data:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₃N₃OS | |

| Molecular weight | 271.34 g/mol | |

| LogP (lipophilicity) | 2.8 (predicted) | |

| Hydrogen bond donors | 3 | |

| Hydrogen bond acceptors | 4 |

The moderate LogP value suggests balanced hydrophobicity, ideal for traversing biological membranes while retaining aqueous solubility—a critical feature for drug candidates.

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocol for 2-hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole exists in the literature, analogous compounds provide viable pathways:

Route 1: Cyclocondensation of Thiourea Derivatives

A three-component reaction involving 6-methoxy-2-acetonaphthone, substituted benzaldehydes, and thiourea under basic conditions yields structurally related pyrimidine-thiones . Adapting this method, replacement of benzaldehydes with hydrazine derivatives could generate the target compound .

Route 2: Thiazole Ring Formation

As demonstrated in the synthesis of 1,3,4-thiadiazole derivatives , cyclization of hydrazine-containing precursors with POCl₃ facilitates heterocycle formation. Applying this to 6-methoxynaphthalene-2-carbaldehyde hydrazone may yield the desired thiazole .

Characterization Techniques

Infrared (IR) spectroscopy typically reveals absorption bands at:

-

1260 cm⁻¹: C-O-C asymmetric stretching (methoxy group).

¹H-NMR spectra (DMSO-d₆) exhibit characteristic signals:

Computational and Theoretical Studies

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

-

HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.

-

Electrostatic potential: Localized negative charge on the thiazole sulfur (-0.32 e), favoring nucleophilic attack .

Molecular Dynamics Simulations

Simulations in a lipid bilayer model predict a membrane permeability coefficient of 1.2 × 10⁻⁶ cm/s, comparable to first-generation antihistamines. The naphthalene moiety aligns parallel to lipid tails, reducing diffusion resistance .

Future Directions and Research Opportunities

Synthetic Optimization

Current yields for related compounds remain suboptimal (<50% ). Exploring microwave-assisted synthesis or ionic liquid solvents could enhance efficiency .

Targeted Biological Screening

Priority areas include:

-

In vivo pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

-

Combination therapies: Testing synergy with β-lactam antibiotics or platin-based chemotherapeutics .

Structural Modifications

Introducing electron-withdrawing groups (e.g., -NO₂) at the naphthalene 4-position may enhance DNA intercalation . Conversely, pegylation of the hydrazine group could improve aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume